molecular formula C14H19NO4 B554384 N-Benzyloxycarbonyl-L-leucine CAS No. 2018-66-8

N-Benzyloxycarbonyl-L-leucine

Cat. No. B554384
CAS RN: 2018-66-8
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-LBPRGKRZSA-N
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Description

N-Benzyloxycarbonyl-L-leucine is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used as a reactant for peptide-based preparation of potential antitumor agents, preparation of cyclopropyl peptidomimetics, and peptide synthesis .


Synthesis Analysis

The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .


Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl-L-leucine is C14H19NO4 . The molecular weight is 265.31 .


Chemical Reactions Analysis

The reaction of N-Benzyloxycarbonyl-L-leucine involves consecutive reactions of Z-L-Asp and L-Phe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .


Physical And Chemical Properties Analysis

N-Benzyloxycarbonyl-L-leucine has a molecular weight of 265.31 . It is a liquid at 20 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Engineering and Materials Science .

Summary of the Application

The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .

Methods of Application or Experimental Procedures

The synthesis was carried out using a reversed micellar system composed of bis (2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane . The effects of operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .

Results or Outcomes

The maximum yield of Cbz-Phe-Leu was 0.565 at 80 h under optimum experimental conditions .

2. Inhibition of Prolidase

Specific Scientific Field

This application is related to Biochemistry .

Summary of the Application

N-(Benzyloxycarbonyl)-L-proline is a potent inhibitor of prolidase; a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not specified in the source .

3. Peptide-based Preparation of Potential Antitumor Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

“N-Benzyloxycarbonyl-L-leucine” can be used in the peptide-based preparation of potential antitumor agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not specified in the source .

4. Proteasome Inhibitor

Specific Scientific Field

This application is related to Biochemistry and Molecular Biology .

Summary of the Application

“N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal”, a derivative of “N-Benzyloxycarbonyl-L-leucine”, is a proteasome inhibitor . Proteasomes are cellular complexes that break down proteins .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not specified in the source .

5. Peptide-based Preparation of Potential Antitumor Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

“N-Benzyloxycarbonyl-L-leucine” can be used in the peptide-based preparation of potential antitumor agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not specified in the source .

6. Proteasome Inhibitor

Specific Scientific Field

This application is related to Biochemistry and Molecular Biology .

Summary of the Application

“N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal”, a derivative of “N-Benzyloxycarbonyl-L-leucine”, is a proteasome inhibitor . Proteasomes are cellular complexes that break down proteins .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not specified in the source .

Safety And Hazards

N-Benzyloxycarbonyl-L-leucine may cause eye irritation, skin irritation, and respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system . This synthesis was successful and the effects of its operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .

properties

IUPAC Name

(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174011
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-L-leucine

CAS RN

2018-66-8
Record name Benzyloxycarbonyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-leucine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-[(Phenylmethoxy)carbonyl]-L-leucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48HHX9XNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
K Suzuki, T Abiko - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
In the present paper, the synthesis and the results of biological assay of 4–L-valine (V), 4–L–isoleucine (X), and 4-L-leucine (XV) analogs of 6-L-threonine-bradykinin and 4–L–valine-(…
Number of citations: 5 www.jstage.jst.go.jp
TA Connors, AB Mauger, MA Peutherer… - Journal of the Chemical …, 1962 - pubs.rsc.org
D< CO-NMe-CH2. CO2Et afforded ethyl 1-L-leucylamidocyclopent anecarboxylate; the ethyl ester of N-1-amino-cyclopentanecarbonyl-L-tyrosine was similarly obtained. Reaction of l-…
Number of citations: 0 pubs.rsc.org
A Gorman, RO Gould, AM Gray, P Taylor… - Journal of the …, 1986 - pubs.rsc.org
… mixture of ephedrine and N-benzyloxycarbonyl-L-leucine in 1 : 4 water-ethanol. The very thin (0.02 mm) crystals gave poor diffraction at higher angles. An initial data set collected to 8 = …
Number of citations: 3 pubs.rsc.org
JP Couvercelle, J Huguet, M Vert - Macromolecules, 1991 - ACS Publications
Hydrolysis of X-CBZ-L-leucine p-nitrophenyl ester (CBZ= benzyloxycarbonyl) was carried out in the presence of two partially quaternized poly (tertiary amines) of the poly [thio-1-[(iV-Ri-…
Number of citations: 14 pubs.acs.org
TD HARRIS - 1975 - search.proquest.com
… Condensation of N-benzyloxycarbonyl-L-leucine (38) with L-leucine methyl ester hydrochloride (39^) using N,N'-dicyclohexylcarbodiimide gave a 42.5% yield of N-benzyloxycarbonyl-L-…
Number of citations: 3 search.proquest.com
Z Urbańczyk-Lipkowska, JW Krajewski… - … Section B: Structural …, 1980 - scripts.iucr.org
… The structure of the p-nitrophenyl ester of N-benzyloxycarbonyl-L- leucine (ZLNP) (Coiro, Mazza & Mignucci, 1974) gives an opportunity to compare the structures of the esters in the …
Number of citations: 6 scripts.iucr.org
K Oyama, K Kihara, Y Nonaka - Journal of the Chemical Society …, 1981 - pubs.rsc.org
The mechanism of the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid (ZL-Asp) with L-phenylalanine methyl ester (L-Phe-OMe) giving N-…
Number of citations: 75 pubs.rsc.org
K Suzuki, T Abiko, M Asaka - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… N—benzyloxycarbonyl~-L—leucine p—nitrophenyl ester (0.3 g.) was added, followed Eth to keep the solution slightly alkaline. After 2 days the reaction mixture was diluted with IN …
Number of citations: 17 www.jstage.jst.go.jp
HG Garg, RW Jeanloz - Carbohydrate Research, 1974 - Elsevier
… The resulting dipeptide having a free amino group (9) was condensed with thep-nitrophenyl ester of N- benzyloxycarbonyl- L-leucine’ * (10) to … ester of N-benzyloxycarbonylL-leucine” …
Number of citations: 19 www.sciencedirect.com
P Moutevelis-Minakakis, I Photaki - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… N-Benzyloxycarbonyl-Lleucine hydrazide l 5 (5.6 g, 20 mmol) was converted into the corresponding azide; it was dissolved in ethanol and refluxed for 3 h. After the evaporation of the …
Number of citations: 24 pubs.rsc.org

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